2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile
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Overview
Description
2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The structure of this compound consists of a benzimidazole ring substituted with an amino group and an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1,2-phenylenediamine with ethyl cyanoacetate under reflux conditions. The reaction typically takes place in the presence of a suitable solvent such as ethanol and a catalyst like glacial acetic acid. The mixture is refluxed for several hours, leading to the formation of the desired benzimidazole derivative .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, use of more efficient catalysts, and optimization of reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile involves its interaction with various molecular targets. In biological systems, it can bind to DNA grooves, leading to DNA cleavage and inhibition of nucleic acid synthesis . This interaction is crucial for its antimicrobial and anticancer activities. The compound’s ability to inhibit specific enzymes and proteins also contributes to its pharmacological effects .
Comparison with Similar Compounds
2-(1-Amino-1H-benzo[d]imidazol-2-yl)acetonitrile can be compared with other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an acetonitrile group on the benzimidazole ring makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(1-aminobenzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-6-5-9-12-7-3-1-2-4-8(7)13(9)11/h1-4H,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTZCSFSBIYUSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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